2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
CAS No.: 1218119-42-6
Cat. No.: VC2398233
Molecular Formula: C8H10BrN3O2S
Molecular Weight: 292.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1218119-42-6 |
|---|---|
| Molecular Formula | C8H10BrN3O2S |
| Molecular Weight | 292.16 g/mol |
| IUPAC Name | 2-[(4-bromopyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H10BrN3O2S/c9-5-1-10-12(2-5)3-7-11-6(4-15-7)8(13)14/h1-2,6-7,11H,3-4H2,(H,13,14) |
| Standard InChI Key | QCYBQYDULGXECP-UHFFFAOYSA-N |
| SMILES | C1C(NC(S1)CN2C=C(C=N2)Br)C(=O)O |
| Canonical SMILES | C1C(NC(S1)CN2C=C(C=N2)Br)C(=O)O |
Introduction
Chemical Identity and Properties
2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid is a heterocyclic organic compound with a complex structure containing multiple functional groups. The compound contains a 4-bromopyrazole ring connected to a thiazolidine ring bearing a carboxylic acid group at position 4.
Basic Identification
The compound is identified by the following molecular characteristics:
| Property | Value |
|---|---|
| CAS Number | 1218119-42-6 |
| Molecular Formula | C8H10BrN3O2S |
| Molecular Weight | 292.16 g/mol |
| IUPAC Name | 2-[(4-bromopyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid |
| InChI | InChI=1S/C8H10BrN3O2S/c9-5-1-10-12(2-5)3-7-11-6(4-15-7)8(13)14/h1-2,6-7,11H,3-4H2,(H,13,14) |
| InChI Key | QCYBQYDULGXECP-UHFFFAOYSA-N |
| Canonical SMILES | C1C(NC(S1)CN2C=C(C=N2)Br)C(=O)O |
Structural Features
The molecule contains several important structural elements:
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A 4-bromopyrazole heterocyclic ring
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A thiazolidine ring containing sulfur and nitrogen atoms
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A carboxylic acid functional group
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A methylene bridge connecting the pyrazole and thiazolidine rings
The presence of these diverse functional groups contributes to the compound's potential reactivity and biological activity.
Synthesis and Preparation Methods
The synthesis of 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid typically involves multi-step reactions designed to construct the heterocyclic framework and introduce the necessary functional groups.
Purification Methods
Once synthesized, the compound would typically require purification through:
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Recrystallization from appropriate solvent systems
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Column chromatography using optimized eluent mixtures
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Possibly preparative HPLC for analytical grade material
Chemical Reactivity
The chemical reactivity of 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid is dictated by its multiple functional groups, each capable of participating in different types of reactions.
Reactive Centers
The molecule contains several reactive centers that can undergo various transformations:
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The bromopyrazole ring can participate in substitution reactions where the bromine acts as a leaving group
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The carboxylic acid group can undergo esterification, amidation, and reduction reactions
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The thiazolidine ring may undergo ring-opening reactions under specific conditions
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The nitrogen atom in the thiazolidine ring can act as a nucleophile in appropriate reaction conditions
Common Reaction Types
Based on the compound's structure, it can potentially undergo several types of reactions:
| Reaction Type | Reactive Site | Potential Products |
|---|---|---|
| Nucleophilic Substitution | Bromopyrazole ring | Derivatives with different substituents replacing bromine |
| Esterification | Carboxylic acid group | Ester derivatives with various alcohols |
| Amidation | Carboxylic acid group | Amide derivatives with various amines |
| Reduction | Carboxylic acid group | Alcohol derivatives |
| Oxidation | Thiazolidine sulfur | Sulfoxide or sulfone derivatives |
Comparative Analysis with Similar Compounds
Structural Analogs
Comparing 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid with its structural analogs provides insights into structure-activity relationships:
Functional Group Modifications
The effect of modifying various functional groups of the compound provides further insights:
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Modification of the carboxylic acid group to esters or amides may improve cell permeability
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Substitution of the bromine atom may alter the compound's electronic properties and biological activities
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Structural changes to the thiazolidine ring may affect the compound's conformational flexibility and target binding
Spectroscopic Characterization
Spectroscopic Properties
While specific spectroscopic data for 2-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid is limited in the available literature, predicted spectroscopic properties can be inferred from its structure:
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NMR spectroscopy would likely show characteristic signals for:
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Pyrazole ring protons (typically in the aromatic region, δ 7-8 ppm)
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Thiazolidine ring protons (typically in the δ 3-5 ppm range)
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Carboxylic acid proton (typically a broad signal around δ 10-13 ppm)
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Methylene bridge protons (typically in the δ 4-5 ppm range)
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Infrared spectroscopy would likely show characteristic bands for:
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Carboxylic acid O-H stretching (broad band around 2500-3300 cm⁻¹)
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Carboxylic acid C=O stretching (strong band around 1700-1725 cm⁻¹)
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C-Br stretching (medium band around 500-800 cm⁻¹)
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Heterocyclic ring vibrations
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